Chlorophene-d7
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Overview
Description
2-Benzyl-4-chlorophenol-d7 is a deuterated derivative of 2-Benzyl-4-chlorophenol, which is a chlorinated phenol compound. The deuterium atoms replace the hydrogen atoms in the benzyl group, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chlorophenol-d7 typically involves the deuteration of 2-Benzyl-4-chlorophenol. One common method is through the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of 2-Benzyl-4-chlorophenol-d7 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chlorophenol-d7 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorinated aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated aromatic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-4-chlorophenol-d7 is widely used in scientific research due to its deuterated nature. Some applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide a distinct signal, making it useful for studying molecular structures and dynamics.
Isotope Labeling Studies: Used in metabolic studies to trace the pathways of phenolic compounds in biological systems.
Pharmaceutical Research: Investigated for its potential antimicrobial properties and its role in drug development.
Environmental Studies: Used to study the degradation and environmental impact of chlorinated phenols.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chlorophenol-d7 involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. The deuterium atoms provide stability and can influence the compound’s reactivity and interaction with other molecules. The molecular targets include enzymes involved in oxidative stress and metabolic pathways.
Comparison with Similar Compounds
2-Benzyl-4-chlorophenol-d7 can be compared with other chlorinated phenols and their deuterated derivatives:
2-Benzyl-4-chlorophenol: The non-deuterated version, which has similar chemical properties but different NMR characteristics.
2-Benzyl-4-fluorophenol: A fluorinated analog with different reactivity and applications.
2-Benzyl-4-bromophenol: A brominated analog with distinct chemical behavior and uses.
The uniqueness of 2-Benzyl-4-chlorophenol-d7 lies in its deuterium labeling, which makes it particularly valuable for NMR spectroscopy and isotope labeling studies.
Properties
Molecular Formula |
C13H11ClO |
---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
4-chloro-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2/i1D,2D,3D,4D,5D,8D2 |
InChI Key |
NCKMMSIFQUPKCK-LINRZHOGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C2=C(C=CC(=C2)Cl)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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